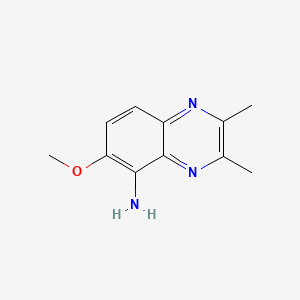

6-Methoxy-2,3-dimethylquinoxalin-5-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-methoxy-2,3-dimethylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-7(2)14-11-8(13-6)4-5-9(15-3)10(11)12/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEJCUPNRCXJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC(=C2N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067679 | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-83-0 | |

| Record name | 6-Methoxy-2,3-dimethyl-5-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32387-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032387830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dimethylquinoxalin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 6-Methoxy-2,3-dimethylquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methoxy-2,3-dimethylquinoxalin-5-amine, a heterocyclic compound belonging to the quinoxaline family. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and potential applications of this molecule, grounded in established chemical principles.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring, are considered "privileged structures" due to their ability to interact with a diverse range of biological targets.[3] The quinoxaline nucleus is found in compounds exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[3][4][5] The strategic placement of substituents on the quinoxaline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making derivatives like this compound compelling candidates for drug discovery programs.[2]

Molecular Identity and Physicochemical Properties

This compound is a specifically substituted quinoxaline. The core structure is enhanced with two methyl groups at the 2 and 3 positions, a methoxy group at the 6 position, and a crucial amine group at the 5 position. These substitutions are key to its unique electronic and steric profile.

| Property | Value | Source |

| CAS Number | 32387-83-0 | [6][7][8] |

| Molecular Formula | C₁₁H₁₃N₃O | [6][9] |

| Molecular Weight | 203.245 g/mol | [6][7] |

| Synonyms | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl-; 2,3-Dimethyl-5-amino-6-methoxyquinoxaline | [6][10] |

| Predicted LogP | 2.05 | [6] |

digraph "6_Methoxy_2_3_dimethylquinoxalin_5_amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0.5,1.299!"]; N4 [label="N", pos="-0.5,1.299!"]; C2 [label="C", pos="0.866,0.5!"]; C3 [label="C", pos="-0.866,0.5!"]; C4a [label="C", pos="-0.5,-0.366!"]; C5 [label="C", pos="-1.366,-0.866!"]; C6 [label="C", pos="-1.366,-1.866!"]; C7 [label="C", pos="-0.5,-2.366!"]; C8 [label="C", pos="0.5,-1.866!"]; C8a [label="C", pos="0.5,-0.366!"];

// Substituents C2_Me [label="CH₃", pos="1.866,0.5!"]; C3_Me [label="CH₃", pos="-1.866,0.5!"]; C5_NH2 [label="NH₂", pos="-2.366,-0.366!"]; C6_O [label="O", pos="-2.366,-2.366!"]; C6_OMe [label="CH₃", pos="-3.232,-1.866!"];

// Aromatic hydrogens H7 [label="H", pos="-0.5,-3.232!"]; H8 [label="H", pos="1.366,-2.366!"];

// Draw bonds N1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- N4 [len=1.0]; N4 -- C4a [len=1.0]; C4a -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C8a [len=1.0]; C8a -- N1 [len=1.0]; C4a -- C8a [len=1.0];

// Double bonds edge [style=double]; C2 -- C3; N4 -- C4a; C5 -- C6; C7 -- C8; C8a -- N1;

// Substituent bonds edge [style=solid]; C2 -- C2_Me [len=1.0]; C3 -- C3_Me [len=1.0]; C5 -- C5_NH2 [len=1.0]; C6 -- C6_O [len=1.0]; C6_O -- C6_OMe [len=1.0]; C7 -- H7 [len=1.0]; C8 -- H8 [len=1.0]; }

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is scarce, a robust and logical two-step pathway can be proposed based on well-established quinoxaline chemistry. The process involves the initial formation of the quinoxaline core, followed by functionalization to introduce the amine group.

Step 1: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline (Precursor)

The foundational method for synthesizing the quinoxaline scaffold is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12] In this case, 4-methoxy-1,2-phenylenediamine reacts with 2,3-butanedione (diacetyl).

-

Causality: This reaction is an acid-catalyzed condensation-cyclization. The more nucleophilic amine of the diamine attacks one of the carbonyl carbons of the diketone. A subsequent intramolecular cyclization and dehydration afford the stable aromatic quinoxaline ring system.

Step 2: Nitration and Reduction to Yield the Final Product

To introduce the amine group at the 5-position, a nitration-reduction sequence is the most chemically sound approach.

-

Nitration: The precursor, 6-methoxy-2,3-dimethylquinoxaline, is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acid). The directing effects of the existing methoxy group and the quinoxaline nitrogen atoms will favor the introduction of a nitro group onto the benzene portion of the ring system.

-

Reduction: The resulting nitro-intermediate is then reduced to the corresponding amine. This transformation is reliably achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol (Self-Validating System)

Protocol: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline (Precursor) [3][13]

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the solution.

-

Reagent Addition: To this solution, add 1.1 equivalents of 2,3-butanedione dropwise while stirring at room temperature.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield the pure precursor.

Spectroscopic Characterization Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a detailed and reliable characterization profile can be predicted based on the known spectra of its precursor and the electronic effects of the added amine group.[14]

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ ~7.5-7.8 ppm (d, 1H): Aromatic proton H-8. δ ~7.0-7.3 ppm (d, 1H): Aromatic proton H-7. δ ~4.5-5.5 ppm (s, 2H): Amine (-NH₂) protons. δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. δ ~2.6 ppm (s, 6H): Two equivalent methyl (-CH₃) protons at C2 and C3. | The amine group will cause a slight upfield shift of the adjacent aromatic protons compared to the precursor. The NH₂ protons will appear as a broad singlet. The methoxy and methyl signals will be sharp singlets. |

| ¹³C NMR | δ ~150-160 ppm: Quaternary carbons C2, C3, C6, and C8a. δ ~135-145 ppm: Quaternary carbons C4a and C5. δ ~110-125 ppm: Aromatic CH carbons C7 and C8. δ ~56 ppm: Methoxy (-OCH₃) carbon. δ ~20 ppm: Two equivalent methyl (-CH₃) carbons. | The amine and methoxy groups are electron-donating, influencing the chemical shifts of the aromatic carbons. The methyl carbons will appear in the aliphatic region. |

| IR (Infrared) | ~3300-3500 cm⁻¹ (two bands): N-H stretching of the primary amine. ~2900-3100 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1600-1650 cm⁻¹: N-H bending (scissoring) of the amine. ~1450-1600 cm⁻¹: C=C and C=N stretching of the quinoxaline ring. ~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~1000-1050 cm⁻¹: Symmetric C-O-C stretching of the methoxy group. | The most diagnostic signals will be the characteristic N-H stretches from the amine group, which are absent in the precursor. |

| Mass Spec. (MS) | m/z = 203.24: Molecular ion peak (M⁺) corresponding to the exact mass of C₁₁H₁₃N₃O. | The mass spectrum will confirm the molecular weight and formula of the synthesized compound. |

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest several avenues for investigation.

-

Anticancer and Kinase Inhibition: The quinoxaline core is a known scaffold for kinase inhibitors.[3] The electronic properties conferred by the electron-donating methoxy and amine groups, combined with the steric bulk of the methyl groups, could influence the binding affinity to the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial and Anti-inflammatory Agents: The 2,3-dimethylquinoxaline scaffold has been directly associated with antimicrobial and anti-inflammatory activities.[3] The addition of the 5-amino group provides a new vector for interaction with biological targets and can modulate the molecule's pharmacokinetic properties.

-

Organic Electronics: Quinoxaline derivatives are utilized in materials science for their electronic and photophysical properties, serving as components in devices like Organic Light-Emitting Diodes (OLEDs).[13] The electron-rich nature of this compound could make it a useful building block for novel organic semiconducting materials.

Further research is necessary to elucidate the specific pharmacological profile and material properties of this compound, representing a clear opportunity for novel discovery.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | SIELC Technologies [sielc.com]

- 7. 32387-83-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 32387-83-0 [chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. This compound 32387-83-0, Information for this compound 32387-83-0, Suppliers of China this compound 32387-83-0 [chemnet.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Emergence of a Specific Derivative

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The versatility of the quinoxaline scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development.[6]

This guide focuses on a specific, less-documented derivative: 6-Methoxy-2,3-dimethylquinoxalin-5-amine . While extensive research on this particular molecule is not widely available in peer-reviewed literature, its structural features—a quinoxaline core, a methoxy group, and an amine substituent—suggest significant potential for biological activity. This document aims to provide a comprehensive overview of its known properties, a plausible synthetic approach based on established chemical principles, and an exploration of its potential applications grounded in the activities of structurally related compounds.

Core Compound Identification and Physicochemical Properties

The subject of this guide is unequivocally identified by the following descriptors:

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Synonyms | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl-; 2,3-Dimethyl-5-amino-6-methoxyquinoxaline | [8] |

| CAS Number | 32387-83-0 | [9][10][11] |

| Molecular Formula | C₁₁H₁₃N₃O | [9][11][12] |

| Molecular Weight | 203.24 g/mol | [10][11][12] |

| Predicted LogP | 2.05 | [8] |

Proposed Synthesis and Experimental Workflow

Part 1: Synthesis of the Quinoxaline Core (6-Methoxy-2,3-dimethylquinoxaline)

The precursor, 6-Methoxy-2,3-dimethylquinoxaline, can be synthesized via the condensation of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).[14][15]

Experimental Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[14]

-

Addition of Dicarbonyl: Add 1.0 to 1.1 equivalents of diacetyl (2,3-butanedione) to the solution.[14]

-

Reaction: Heat the reaction mixture to reflux for a period of 1-3 hours.[14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.[14]

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 6-Methoxy-2,3-dimethylquinoxaline.[14]

Part 2: Proposed Synthesis of this compound

The introduction of the amine group at the 5-position would likely involve a two-step process of nitration followed by reduction.

Conceptual Experimental Protocol:

-

Nitration: The 6-Methoxy-2,3-dimethylquinoxaline intermediate would be subjected to nitration using a standard nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the existing methoxy group would need to be carefully considered to achieve selective nitration at the 5-position.

-

Reduction: The resulting nitro-intermediate, 6-Methoxy-5-nitro-2,3-dimethylquinoxaline, would then be reduced to the target amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Visualized Synthesis Workflow

Caption: Proposed two-part synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is scarce, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications.[3]

Anticancer Potential

Quinoxaline derivatives are well-recognized for their anticancer properties.[1] Their mechanisms of action are often attributed to their ability to intercalate with DNA or to inhibit key enzymes involved in cancer cell proliferation, such as kinases.[1][7] The presence of methyl groups at the 2 and 3 positions, along with a methoxy group, could influence the molecule's cytotoxic effects against various cancer cell lines.[1] A recent study on 2,3-substituted quinoxalin-6-amine analogs identified compounds with low micromolar potency against cancer cell lines, inducing apoptosis through Mcl-1 dependent pathways.[16] This highlights the potential of the 6-aminoquinoxaline scaffold in oncology.

Antimicrobial and Anti-inflammatory Properties

The 2,3-dimethylquinoxaline scaffold has been associated with both antimicrobial and anti-inflammatory activities.[1] The addition of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological efficacy.[1] Therefore, this compound is a strong candidate for screening in antimicrobial and anti-inflammatory assays.

Kinase Inhibition

The quinoxaline core is a key feature in several kinase inhibitors.[1] Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The electronic properties conferred by the methoxy group and the steric influence of the dimethyl and amino groups could affect the binding affinity of this compound to the ATP-binding site of various kinases, making it a target for investigation in this area.[1]

Visualized Potential Mechanisms of Action

Caption: Potential mechanisms of action for quinoxaline derivatives.

Conclusion and Future Directions

This compound is a distinct chemical entity with a structural framework that is highly suggestive of significant biological potential. While direct experimental data remains limited, this guide provides a foundational understanding based on its physicochemical properties and the well-established pharmacology of the broader quinoxaline class. The proposed synthetic route offers a logical starting point for its laboratory preparation.

The lack of specific data presents a clear opportunity for future research. Investigations into the synthesis, characterization, and biological evaluation of this compound are warranted. Screening for anticancer, antimicrobial, and kinase inhibitory activities could unveil novel therapeutic applications, further cementing the importance of the quinoxaline scaffold in the landscape of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quinoxalinone synthesis [organic-chemistry.org]

- 8. 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | SIELC Technologies [sielc.com]

- 9. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoxaline synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aastrid Life Sciences, Aastrid Life Sciences Private Limited, Aastrid Life Sciences Pvt Limited, Levosulpiride Intermediate, Flupirtine Maleate Intermediate, CRAMS, Contract Research Manufacturing Services, Toll Manufacturing, Fine and Specialty Chemicals, Research and Development, Lornoxicam Intermediate, Contract Research Organization, Dolutegravir Intermediate [aastridlifesciences.com]

- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 6-Methoxy-2,3-dimethylquinoxalin-5-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 6-Methoxy-2,3-dimethylquinoxalin-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] While specific experimental data for this molecule is not extensively available in public literature, this document outlines robust, field-proven methodologies for determining its physicochemical properties.[4] It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed experimental protocols. The guide emphasizes a first-principles approach, enabling investigators to generate reliable solubility and stability profiles, crucial for advancing research and development activities.

Introduction: The Significance of Quinoxaline Derivatives

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active agents.[1][3][5] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as a focal point in drug discovery.[1][3] The subject of this guide, this compound, possesses structural motifs—a quinoxaline core, a methoxy group, and methyl substituents—that suggest potential for nuanced biological activity and applications in materials science.[3][6]

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its progression in any development pipeline.[7] Poor aqueous solubility can severely limit bioavailability, while chemical instability can compromise efficacy, safety, and shelf-life.[7][8] This guide, therefore, provides the necessary protocols to de-risk and characterize this compound, or analogous novel chemical entities.

Physicochemical Characterization of this compound

While extensive experimental data is limited, the fundamental properties of this compound can be summarized as follows:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | [9][10] |

| Molecular Weight | 203.24 g/mol | [10] |

| CAS Number | 32387-83-0 | [9][10] |

Predictive spectroscopic data, based on its structure, can also be anticipated, which is crucial for its identification and quantification in subsequent analyses.[2]

Solubility Assessment: A Multi-faceted Approach

The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability.[7] A comprehensive assessment involves determining both its kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility provides a high-throughput measure of how readily a compound dissolves when rapidly introduced into an aqueous medium from a concentrated organic stock, typically dimethyl sulfoxide (DMSO).[7] This is particularly useful in early-stage discovery for ranking compounds.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into the wells.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.

-

Incubation: Shake the plate vigorously for a period of 2 hours at room temperature to allow for precipitation to occur.

-

Measurement: Quantify the extent of precipitation by measuring the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.[7]

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more rigorous measure and is critical for formulation development.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration using a 0.45 µm filter.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at the specific pH and temperature.

Stability Assessment: Probing the Compound's Resilience

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] Forced degradation studies are a critical component of this, providing insights into potential degradation pathways.[11][13][14]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][15]

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.[7][13] Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours.[7][13] Neutralize the solution prior to analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and maintain at room temperature for 24 hours.[7]

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours.[7]

-

Photostability: Expose the solid compound and a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[13]

Following exposure to these stress conditions, the samples should be analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the drug substance.[7]

-

Batch Selection: Utilize at least three primary batches of this compound.[7][16]

-

Storage Conditions: Store the batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[7][13][16][17]

-

Testing Frequency: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[7][16]

-

Analytical Tests: At each time point, conduct a comprehensive suite of tests, including appearance, assay, and purity (to detect degradation products).[7]

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Development of a Stability-Indicating HPLC Method

A suitable HPLC method should be capable of separating the parent compound, this compound, from its potential degradation products and any process-related impurities. Method development would typically involve screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water, methanol/water with buffers), and detection wavelengths. The final method must be validated according to ICH guidelines.

Visualization of Workflows

Solubility Assessment Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fda.gov [fda.gov]

- 9. This compound|CAS 32387-83-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 10. 6-Methoxy-2,3-dimethylchinoxalin-5-amin | 32387-83-0 [m.chemicalbook.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. acdlabs.com [acdlabs.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Historical Synthesis of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives are integral to a wide array of therapeutic agents and functional materials, owing to their diverse biological activities and unique optoelectronic properties. This technical guide provides an in-depth exploration of the foundational, historical methods for synthesizing the quinoxaline core. Moving beyond a mere catalog of reactions, this document elucidates the underlying mechanisms, explains the rationale behind experimental choices, and offers field-proven insights into the most significant classical transformations. By grounding every protocol and mechanistic claim in authoritative scientific literature, this guide serves as a robust resource for researchers seeking to master, adapt, and innovate upon the seminal syntheses of this critical chemical entity.

Introduction: The Enduring Legacy of the Quinoxaline Core

Quinoxalines, or benzopyrazines, represent a class of privileged structures in drug discovery. Since their initial synthesis, they have been identified as the core pharmacophore in numerous agents with anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3] The planar, aromatic nature of the quinoxaline ring system allows it to effectively interact with biological macromolecules, while its electron-deficient character makes it a valuable component in organic semiconductors, dyes, and luminescent materials.[4]

The enduring utility of quinoxalines is inextricably linked to the robustness and versatility of their synthesis. The most common and historically significant methods, developed in the late 19th century, remain workhorses in synthetic labs today due to their reliability, high yields, and the accessibility of starting materials.[5] This guide focuses on these core historical methods, providing the technical depth necessary for their successful application and adaptation.

The Cornerstone Reaction: Condensation of o-Phenylenediamines with 1,2-Dicarbonyls

The most fundamental, versatile, and widely practiced method for constructing the quinoxaline ring is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., a glyoxal, α-ketoester, or α-diketone). This reaction, first reported independently by Körner and Hinsberg in 1884, is celebrated for its operational simplicity and broad substrate scope.[1][6][7]

Mechanistic Insights and Causality

The reaction proceeds via a sequential condensation-cyclization-dehydration cascade. The mechanism is initiated by the nucleophilic attack of one amino group of the o-phenylenediamine onto one of the electrophilic carbonyl carbons. This step is often catalyzed by a protic or Lewis acid, which activates the carbonyl group by protonating its oxygen, thereby increasing its electrophilicity and facilitating the attack by the relatively weak amine nucleophile. This initial attack forms a hemiaminal intermediate, which quickly dehydrates to form an imine (Schiff base).

Subsequently, an intramolecular cyclization occurs as the second, pendant amino group attacks the remaining carbonyl carbon. This forms a six-membered dihydroxytetrahydroquinoxaline intermediate. The final, irreversible step is the elimination of a second molecule of water, driven by the thermodynamic stability of the newly formed aromatic pyrazine ring, to yield the final quinoxaline product.

Figure 1: Mechanistic workflow for the classical synthesis of quinoxalines.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a standard laboratory procedure for the condensation of o-phenylenediamine with benzil.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Ethanol (30 mL)

-

Glacial Acetic Acid (0.5 mL, catalytic)

Procedure:

-

Add o-phenylenediamine and benzil to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add ethanol to the flask to dissolve the solids. Stir to ensure complete dissolution.

-

Add the catalytic amount of glacial acetic acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring for 2 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once complete, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

-

Collect the precipitated solid product by vacuum filtration through a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the product under vacuum. The resulting 2,3-diphenylquinoxaline can be further purified by recrystallization from ethanol if necessary.

Data Summary: Representative Condensation Reactions

| o-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Solvent | Conditions | Typical Yield |

| o-Phenylenediamine | Benzil | Acetic Acid / Ethanol | Reflux, 2h | >90% |

| 4-Methyl-o-phenylenediamine | Biacetyl (2,3-Butanedione) | None / Methanol | Room Temp, 1h | ~95% |

| o-Phenylenediamine | Glyoxal | Ni-Nanoparticles / ACN | Room Temp, 30 min | ~98%[8] |

| o-Phenylenediamine | Benzil | AlCuMoVP / Toluene | Room Temp, 2h | ~96%[9] |

The Beirut Reaction: An Alternative Route to Quinoxaline N-Oxides

Developed by Haddadin and Issidorides in 1965, the Beirut Reaction is a powerful method for synthesizing quinoxaline-1,4-dioxides.[10][11] These N-oxide derivatives are valuable in their own right, exhibiting significant biological activity, and can also serve as precursors to fully aromatic quinoxalines via deoxygenation. The reaction involves the condensation of a benzofuroxan (also known as benzofurazan oxide) with a source of an enolate, such as a β-dicarbonyl compound, enamine, or β-ketonitrile.[12]

Mechanistic Pathway

The generally accepted mechanism begins with the formation of an enolate from the active methylene compound under basic conditions.[12] This enolate then acts as a nucleophile, attacking one of the electrophilic nitrogen atoms of the benzofuroxan ring.[10] This initial addition leads to a ring-opened intermediate. Subsequent intramolecular cyclization occurs via the attack of the newly formed imino-oxide onto the carbonyl group, followed by the elimination of water to afford the stable quinoxaline-1,4-dioxide aromatic system.[13]

Figure 2: Conceptual workflow of the Beirut Reaction.

Step-by-Step Experimental Workflow: Synthesis of 3-Amino-2-quinoxalinecarbonitrile 1,4-Dioxide

Materials:

-

Benzofuroxan (1.36 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Triethylamine (1.5 mL, ~11 mmol)

-

Methanol (25 mL)

Procedure:

-

In a 100 mL flask, suspend benzofuroxan in methanol.

-

Add malononitrile to the suspension with stirring.

-

Slowly add triethylamine dropwise to the mixture. An exothermic reaction and color change are typically observed.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold methanol and then with diethyl ether.

-

Dry the product to yield the quinoxaline-1,4-dioxide derivative.

Other Notable Historical Syntheses

While the two methods above are the most prominent, other classical approaches have also contributed to the field.

-

Hinsberg Reaction: The parent quinoxaline compound was first synthesized by Hinsberg via the reaction of o-phenylenediamine with glyoxal sodium bisulfite.[14] This is a specific example of the general condensation reaction.

-

From α-Hydroxy Ketones: Instead of a 1,2-dicarbonyl, an α-hydroxy ketone (such as benzoin) can be reacted with an o-phenylenediamine.[7] The reaction proceeds through an in-situ oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl, which then condenses as previously described.[15]

-

From Epoxides and Alkynes: Modifications of the classical synthesis employ surrogates for the 1,2-dicarbonyl moiety, including the oxidative coupling of epoxides or the cyclocondensation with aromatic alkynes.[6][7]

Conclusion

The historical syntheses of quinoxaline derivatives, particularly the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds and the Beirut Reaction, are pillars of heterocyclic chemistry. Their enduring prevalence is a testament to their efficiency, reliability, and versatility. A thorough understanding of these foundational reactions, including their mechanisms and practical considerations, is essential for any chemist aiming to synthesize, functionalize, or apply this vital class of compounds. These classical methods have paved the way for modern innovations, including green chemistry approaches and novel catalytic systems, but they remain the indispensable starting point for accessing the quinoxaline core.[5]

References

- 1. mtieat.org [mtieat.org]

- 2. tandfonline.com [tandfonline.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. researchgate.net [researchgate.net]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 13. youtube.com [youtube.com]

- 14. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: From Discovery to Therapeutic Potential

Abstract

This technical guide provides a comprehensive exploration of 6-Methoxy-2,3-dimethylquinoxaline, a heterocyclic compound situated at the intersection of historical organic synthesis and modern medicinal chemistry. While extensive research has illuminated the broad therapeutic potential of the quinoxaline scaffold, this specific derivative remains an area of nascent investigation. This document traces the historical lineage of its discovery through the foundational Hinsberg condensation, details robust synthetic protocols, and extrapolates its potential biological activities and mechanisms of action by contextualizing it within the well-established pharmacology of related quinoxaline derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering both a thorough background and a forward-looking perspective on the untapped opportunities this molecule represents.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a vast array of compounds with diverse pharmacological profiles.[4] The introduction of substituents such as methoxy and methyl groups, as in the case of 6-Methoxy-2,3-dimethylquinoxaline, can significantly influence the molecule's physicochemical properties and biological activity.[5]

Historical Context and Discovery

The discovery of 6-Methoxy-2,3-dimethylquinoxaline is not an isolated event but rather a logical progression from the foundational work on quinoxaline synthesis in the late 19th century. The cornerstone of quinoxaline chemistry was laid in 1884 by Körner and Hinsberg, who first reported the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[6][7] This reaction, now famously known as the Hinsberg condensation, provided a straightforward and efficient route to a wide variety of quinoxaline-based heterocycles.

While a specific date for the first synthesis of 6-Methoxy-2,3-dimethylquinoxaline is not prominently documented, its creation is a direct application of the Hinsberg methodology. The synthesis of 2,3-dimethylquinoxaline derivatives was described in a 1929 publication in the Journal of the Chemical Society, marking a key early reference for this class of compounds. The synthesis of the 6-methoxy derivative would have followed by utilizing 4-methoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl) as the starting materials.

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

The most common and efficient method for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline is the condensation reaction between 4-methoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione).[5] This reaction is typically carried out in a suitable solvent such as ethanol or acetic acid and can be catalyzed by a few drops of acid.[8]

Synthesis of the Precursor: 4-Methoxy-1,2-phenylenediamine

The starting material, 4-methoxy-1,2-phenylenediamine, can be synthesized via the reduction of 4-methoxy-2-nitroaniline.[9][10]

Experimental Protocol: Synthesis of 4-Methoxy-1,2-phenylenediamine

-

Materials:

-

4-methoxy-2-nitroaniline

-

10% Palladium on activated carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Subject the reaction mixture to hydrogenation. This can be achieved by placing the vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirring vigorously at room temperature for several hours (typically 4-24 hours) until the reaction is complete (monitored by TLC).[5]

-

Upon completion, filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine, which can be used in the next step without further purification.

-

Final Condensation Step: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

Experimental Protocol: Hinsberg Condensation

-

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol or glacial acetic acid

-

Reflux apparatus

-

Crystallization solvents (e.g., ethanol, water)

-

-

Procedure:

-

Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add diacetyl (1.0 - 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature. The product, 6-Methoxy-2,3-dimethylquinoxaline, will often precipitate out of the solution upon cooling.

-

If precipitation does not occur, the solvent can be partially evaporated to induce crystallization.

-

Collect the crude product by filtration and purify by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.[5]

-

Potential Biological Activity and Mechanism of Action

While specific biological data for 6-Methoxy-2,3-dimethylquinoxaline is not extensively documented in publicly available literature, the broader class of quinoxaline derivatives is well-known for its diverse pharmacological properties.[11] The presence of the methoxy group and the two methyl groups on the quinoxaline core of the title compound suggests the potential for interesting biological activities.[4]

Kinase Inhibition: A Promising Avenue

A significant body of research has focused on quinoxaline derivatives as potent kinase inhibitors.[5][11] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Quinoxaline-based compounds have been shown to target a variety of kinases, often by acting as ATP-competitive inhibitors.[12]

The PI3K/Akt/mTOR Pathway:

One of the most critical signaling pathways in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism.[13][14] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, with some acting as dual inhibitors of PI3K and mTOR.[13][14] The inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[15] Given this precedent, 6-Methoxy-2,3-dimethylquinoxaline is a candidate for screening as a potential inhibitor of the PI3K/Akt/mTOR pathway.

Antimicrobial and Other Potential Activities

The 2,3-dimethylquinoxaline scaffold has been associated with antimicrobial and anti-inflammatory activities.[8] The addition of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity.[8] Therefore, 6-Methoxy-2,3-dimethylquinoxaline is a viable candidate for screening in antimicrobial and anti-inflammatory assays.

Comparative Biological Activity Data

To provide a context for the potential bioactivity of 6-Methoxy-2,3-dimethylquinoxaline, the following table summarizes the reported activities of some other 2,3-disubstituted and methoxy-substituted quinoxaline derivatives.

| Compound/Derivative | Biological Activity | Target/Assay | Reported IC₅₀/Activity |

| 2,3-dimethylquinoxaline | Antifungal | Cryptococcus neoformans | MIC = 9 µg/mL |

| 2,3-diphenylquinoxaline derivatives | Anticancer | Tubulin polymerization inhibition | Active in various cancer cell lines |

| 2-(4-methoxyphenyl)amino-3-cyano-6-chloroquinoxaline | Anticancer | HCT-116 human colon carcinoma cells | IC₅₀ = 4.4 µM |

| Quinoxaline derivatives | Kinase Inhibition | Pim-1/2 Kinase | Submicromolar IC₅₀ values |

| 6-methoxy-2-arylquinoline derivatives | P-glycoprotein Inhibition | Rhodamine 123 efflux assay | Potent inhibition |

This table is a compilation of data from various sources and is intended for comparative purposes only.[1][4][16][17]

Conclusion and Future Directions

6-Methoxy-2,3-dimethylquinoxaline is a classic heterocyclic compound rooted in the foundational principles of organic chemistry. While its specific biological profile remains to be fully elucidated, the extensive research on the broader class of quinoxaline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its straightforward synthesis makes it an accessible scaffold for further chemical modifications and structure-activity relationship (SAR) studies. Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of biological assays, particularly focusing on kinase inhibition and antimicrobial activities. The untapped potential of 6-Methoxy-2,3-dimethylquinoxaline warrants further exploration by researchers in medicinal chemistry and drug development.

References

- 1. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. geneonline.com [geneonline.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. bioengineer.org [bioengineer.org]

- 12. benchchem.com [benchchem.com]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of quinoxaline scaffolds

An In-depth Technical Guide to the Biological Activities of Quinoxaline Scaffolds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of quinoxaline scaffolds, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these activities, present key data, and provide actionable experimental protocols.

Introduction: The Quinoxaline Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, rigid planar structure, and ability to act as both a hydrogen bond acceptor and a scaffold for diverse functionalization make it a "privileged structure." This means it can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This guide will dissect the most significant of these activities, providing both a high-level overview and a detailed mechanistic and methodological examination.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of quinoxalines are not monolithic; they target various critical cellular processes:

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoxaline-based compounds, such as the natural products echinomycin and triostin A, function as bifunctional DNA intercalators. They insert two quinoxaline rings into the DNA minor groove at specific sites, causing significant structural distortion and inhibiting DNA replication and transcription. This mode of action also interferes with the function of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.

-

Kinase Inhibition: A major focus of modern oncology is the inhibition of protein kinases, which are often dysregulated in cancer. Quinoxaline scaffolds serve as an excellent framework for designing potent kinase inhibitors. They can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others involved in tumor growth, angiogenesis, and metastasis.

-

Hypoxia-Activated Prodrugs: The hypoxic (low oxygen) environment of solid tumors is a significant challenge in cancer therapy. Quinoxaline 1,4-di-N-oxide derivatives have been ingeniously designed as hypoxia-activated prodrugs. In the low-oxygen tumor microenvironment, these compounds are enzymatically reduced, leading to the generation of cytotoxic radicals that selectively kill cancer cells while sparing healthy, well-oxygenated tissues.

Quantitative Data: Cytotoxicity of Representative Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected quinoxaline compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Echinomycin | Leukemia (K562) | 0.0015 | DNA Intercalation | |

| Triostin A | Colon Cancer (HCT-116) | 0.003 | DNA Intercalation | |

| XK469 (Amcinonide) | Breast Cancer (MCF-7) | 1.5 | Topoisomerase IIβ Inhibition | |

| DMXAA (Vadimezan) | Murine Colon Carcinoma (C26) | ~25 | STING Agonist, Vascular Disrupting Agent |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines a standard method for evaluating the cytotoxic potential of a quinoxaline compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: Kinase Inhibition Pathway

This diagram illustrates the mechanism of an ATP-competitive quinoxaline-based kinase inhibitor.

Caption: ATP-competitive inhibition by a quinoxaline derivative.

Antimicrobial Activity: Combating Infectious Diseases

The quinoxaline scaffold is a versatile platform for the development of novel antimicrobial agents, effective against a wide range of bacteria and fungi, including drug-resistant strains.

Mechanism of Action

-

Antibacterial: Quinoxaline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics. Some derivatives also disrupt the bacterial cell membrane or inhibit key metabolic pathways.

-

Antifungal: The antifungal activity of certain quinoxalines is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and cell death.

Quantitative Data: Antimicrobial Potency

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative quinoxaline compounds against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Activity |

| Quinoxaline Derivative A | Staphylococcus aureus (MRSA) | 2-4 | Antibacterial |

| Quinoxaline Derivative B | Escherichia coli | 8 | Antibacterial |

| Quinoxaline-Amide Conjugate | Candida albicans | 1-2 | Antifungal |

| Caroverine | Mycobacterium tuberculosis | 3.12 | Antitubercular |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strain overnight and then dilute it in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoxaline compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Visualization: Antimicrobial Workflow

Caption: Workflow for MIC determination via broth microdilution.

Antiviral and Anti-inflammatory Activities

Antiviral Potential

Quinoxaline derivatives have shown promise as antiviral agents. For instance, some have been reported to inhibit the replication of viruses like HIV by targeting key viral enzymes such as reverse transcriptase. Others have demonstrated activity against herpesviruses and influenza viruses.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxalines often stem from their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. Some derivatives also modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.

Conclusion and Future Perspectives

The quinoxaline scaffold is undeniably a privileged structure in drug discovery, with a remarkable breadth of biological activities. Its synthetic tractability allows for the creation of large, diverse chemical libraries, enhancing the probability of identifying novel therapeutic agents. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of quinoxaline derivatives for specific biological targets.

-

Novel Drug Delivery Systems: To improve the pharmacokinetic profiles and targeted delivery of quinoxaline-based drugs.

-

Combination Therapies: Exploring the synergistic effects of quinoxaline compounds with existing drugs to overcome resistance and enhance therapeutic outcomes.

The continued exploration of this versatile scaffold holds immense promise for the development of next-generation therapeutics to address a wide range of diseases.

Spectroscopic Characterization of 6-Methoxy-2,3-dimethylquinoxaline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] While extensive experimental data for this specific molecule is not widely available in public literature, this document outlines its synthesis, predicted spectroscopic properties, and detailed protocols for data acquisition and analysis.[4] This guide is intended for researchers, scientists, and drug development professionals working with quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[4][5] Their diverse pharmacological properties, including antimicrobial and anticancer activities, have made them a focus of interest in medicinal chemistry.[4][6] The subject of this guide, 6-methoxy-2,3-dimethylquinoxaline, possesses a key quinoxaline scaffold with methoxy and methyl substitutions that can influence its physicochemical and biological properties.[2]

The primary synthesis route for 6-methoxy-2,3-dimethylquinoxaline is the condensation reaction of 4-methoxy-1,2-phenylenediamine with 2,3-butanedione (diacetyl).[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of 6-methoxy-2,3-dimethylquinoxaline is provided in the table below. This information is crucial for its proper handling, storage, and use in experimental setups.

| Property | Value | Source |

| CAS Number | 6637-22-5 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |

| Molecular Weight | 188.23 g/mol | [3][4] |

| IUPAC Name | 6-methoxy-2,3-dimethylquinoxaline | [3] |

| Appearance | Orange to red solid | [4] |

| Melting Point | 94 - 98 °C | [4] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the methoxy group.[4] The aromatic protons will likely appear in the downfield region (typically δ 7-8 ppm). The two methyl groups attached to the quinoxaline ring are predicted to appear as singlets in the upfield region (around δ 2.5-2.8 ppm), and the methoxy protons will likely present as a sharp singlet around δ 3.9-4.0 ppm.[4]

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The aromatic carbons are expected to resonate in the δ 110-150 ppm range. The methyl carbons are predicted to be around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-2,3-dimethylquinoxaline is expected to exhibit characteristic absorption bands corresponding to its functional groups.[4] These would include C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoxaline ring system (in the 1450-1650 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).[4]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 188, corresponding to the molecular weight of the compound.[2][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments involved in the spectroscopic analysis of 6-methoxy-2,3-dimethylquinoxaline.

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

This protocol is based on the general principles of the Hinsberg reaction for the synthesis of quinoxalines.[6]

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 4-methoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.[6]

-

Add diacetyl to the solution.[2]

-

The reaction mixture is then heated to reflux for a period of 1-3 hours.[2]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, the mixture is cooled to room temperature. The product will often precipitate out of the solution upon cooling.[2]

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.[2]

Caption: Synthesis workflow for 6-Methoxy-2,3-dimethylquinoxaline.

NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified 6-methoxy-2,3-dimethylquinoxaline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

IR Data Acquisition

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer, for example, with an Electron Ionization (EI) source.

Sample Preparation:

-

The sample can be introduced directly via a solids probe or, if soluble, dissolved in a volatile solvent and introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Data Acquisition (EI-MS):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A suitable range to include the expected molecular ion, for instance, m/z 50-300.

Caption: General workflow for spectroscopic data acquisition.

Data Interpretation

A thorough analysis of the spectroscopic data is essential to confirm the structure of the synthesized 6-methoxy-2,3-dimethylquinoxaline.

-

¹H NMR: The integration of the signals should correspond to the number of protons. The chemical shifts will indicate the electronic environment of the protons. The singlet nature of the methyl and methoxy groups confirms the absence of adjacent protons.

-

¹³C NMR: The number of signals should correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will differentiate between aromatic, methyl, and methoxy carbons.

-

IR: The presence of the characteristic absorption bands will confirm the presence of the key functional groups.

-

MS: The molecular ion peak will confirm the molecular weight of the compound. Analysis of the fragmentation pattern can provide further structural information.

Conclusion

This technical guide provides a foundational resource for the spectroscopic characterization of 6-methoxy-2,3-dimethylquinoxaline. While experimental data is limited, the predicted spectral properties, coupled with detailed experimental protocols, offer a solid framework for researchers in organic synthesis, medicinal chemistry, and drug development. Further research is required to obtain and publish definitive experimental spectra for this compound.

References

A Comprehensive Technical Guide to 6-Methoxy-2,3-dimethylquinoxalin-5-amine for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 6-Methoxy-2,3-dimethylquinoxalin-5-amine (CAS No. 32387-83-0), a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field, offering critical information on its commercial availability, supplier landscape, quality assessment, and synthesis.

Introduction to a Privileged Scaffold

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific substitutions on the quinoxaline ring, in this case, a methoxy group at the 6-position, two methyl groups at the 2- and 3-positions, and a crucial amine group at the 5-position, offer a unique combination of electronic and steric properties that can be exploited for the targeted design of novel therapeutic agents.

The strategic placement of the amino group at the 5-position provides a key reactive handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Commercial Availability and Supplier Overview

Ensuring a reliable and high-quality source of starting materials is paramount for any research and development endeavor. This compound is available from a number of specialized chemical suppliers. The primary CAS number associated with this compound is 32387-83-0 . Researchers should use this identifier to ensure the procurement of the correct molecule.

Below is a comparative table of notable suppliers offering this compound. Please note that pricing and lead times are subject to change and should be verified directly with the suppliers.

| Supplier | Purity | Available Quantities | Lead Time |

| abcr GmbH | ≥ 95% | Inquire | Inquire |

| Angene International Limited | ≥ 97% | Gram to Kilogram | Inquire |

| BLD Pharm | ≥ 97% | Inquire | Inquire |

| BOC Sciences | 95% | Inquire | Inquire |

| ChemicalBook | Inquire | Inquire | Inquire |

| CymitQuimica | Inquire | Inquire | Inquire |

| Key Organics | Inquire | Inquire | Inquire |

| SIELC Technologies | Inquire | Inquire | Inquire |

Note: This list is not exhaustive, and other suppliers may be available. It is highly recommended to request a Certificate of Analysis (CoA) from any potential supplier to verify the identity and purity of the compound before purchase.

Quality Control and Analytical Profile

For researchers and drug development professionals, the purity and structural integrity of a chemical are non-negotiable. A self-validating system for quality control should be established upon receipt of this compound.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of the compound. A reverse-phase HPLC method can be employed to separate the main compound from any potential impurities.[1] A typical mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid for Mass Spectrometry (MS) compatibility.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling patterns for this compound.

-